

# Technical Support Center: Best Practices for Perimed Perfusion Data Analysis

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## Compound of Interest

Compound Name: **Perimed**

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Welcome to the Technical Support Center for **Perimed** Perfusion Data Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and troubleshooting for data analysis of perfusion data obtained from **Perimed**'s PeriCam and PeriFlux systems.

## Frequently Asked Questions (FAQs)

**Q1:** What are the key differences between Laser Speckle Contrast Imaging (LSCI) and Laser Doppler Flowmetry (LDF)?

**A1:** Both LSCI and LDF are non-invasive optical techniques used to measure microvascular blood perfusion. However, they are based on different principles and have distinct advantages.

- Laser Speckle Contrast Imaging (LSCI), utilized in PeriCam systems, provides a real-time, two-dimensional image of blood perfusion over a larger area. It works by analyzing the speckle pattern created by laser light scattered by moving red blood cells. The faster the blood flow, the more blurred the speckle pattern, resulting in a lower speckle contrast.[\[1\]](#) LSCI is ideal for visualizing spatial variations in perfusion and for applications requiring imaging of a whole area, such as a mouse brain or a skin flap.[\[2\]](#)[\[3\]](#)
- Laser Doppler Flowmetry (LDF), used in PeriFlux systems, measures perfusion at a single point or a small area. It detects the Doppler shift in the frequency of laser light scattered by moving red blood cells.[\[4\]](#) The magnitude of the frequency shift is proportional to the velocity

of the red blood cells. LDF provides a high-temporal-resolution measurement of perfusion changes at a specific site.[\[5\]](#)

Q2: What are Perfusion Units (PU) and are they absolute values?

A2: Perfusion Units (PU) are arbitrary units used to express the blood perfusion measured by **Perimed** instruments.[\[6\]](#) They are derived from the analysis of speckle contrast in LSCI or the Doppler shift in LDF.[\[4\]](#)[\[7\]](#) It is important to note that PU are not absolute blood flow values (e.g., in ml/min/100g tissue). Therefore, **Perimed** data is primarily used for assessing relative changes in perfusion, such as comparing baseline measurements to post-intervention measurements or comparing between different regions of interest.[\[8\]](#)

Q3: How should I define Regions of Interest (ROIs)?

A3: Defining Regions of Interest (ROIs) is a critical step in **Perimed** data analysis as it determines the area from which quantitative data will be extracted. The PIMSoft software allows for the creation of ROIs before, during, or after a recording.[\[9\]](#)

- Consistency is key: For longitudinal studies, ensure that ROIs are placed in the same anatomical location across all measurements. PIMSoft allows you to save and reuse ROIs for subsequent measurements to maintain consistency.[\[10\]](#)
- Anatomical landmarks: Use clear anatomical landmarks to guide ROI placement. The software's feature to overlay perfusion images on real images of the subject can aid in precise anatomical alignment.[\[11\]](#)
- Avoid major vessels (unless they are the target): If you are interested in tissue perfusion, try to place ROIs to avoid large blood vessels, as they can disproportionately influence the average perfusion value.
- Sufficient size: The ROI should be large enough to provide a stable and representative measurement of the tissue of interest, minimizing the impact of small local variations.

Q4: What is the importance of defining Time Periods of Interest (TOIs)?

A4: Time Periods of Interest (TOIs) allow you to analyze perfusion data within specific time windows of your recording. This is particularly useful for experiments involving interventions or

stimuli. By setting TOIs in PIMSoft, you can isolate and quantify perfusion changes during specific phases of your experiment, such as baseline, during stimulation, and post-stimulation. [11] This enables the calculation of key metrics like peak perfusion, time to peak, and percentage change from baseline.

## Troubleshooting Guides

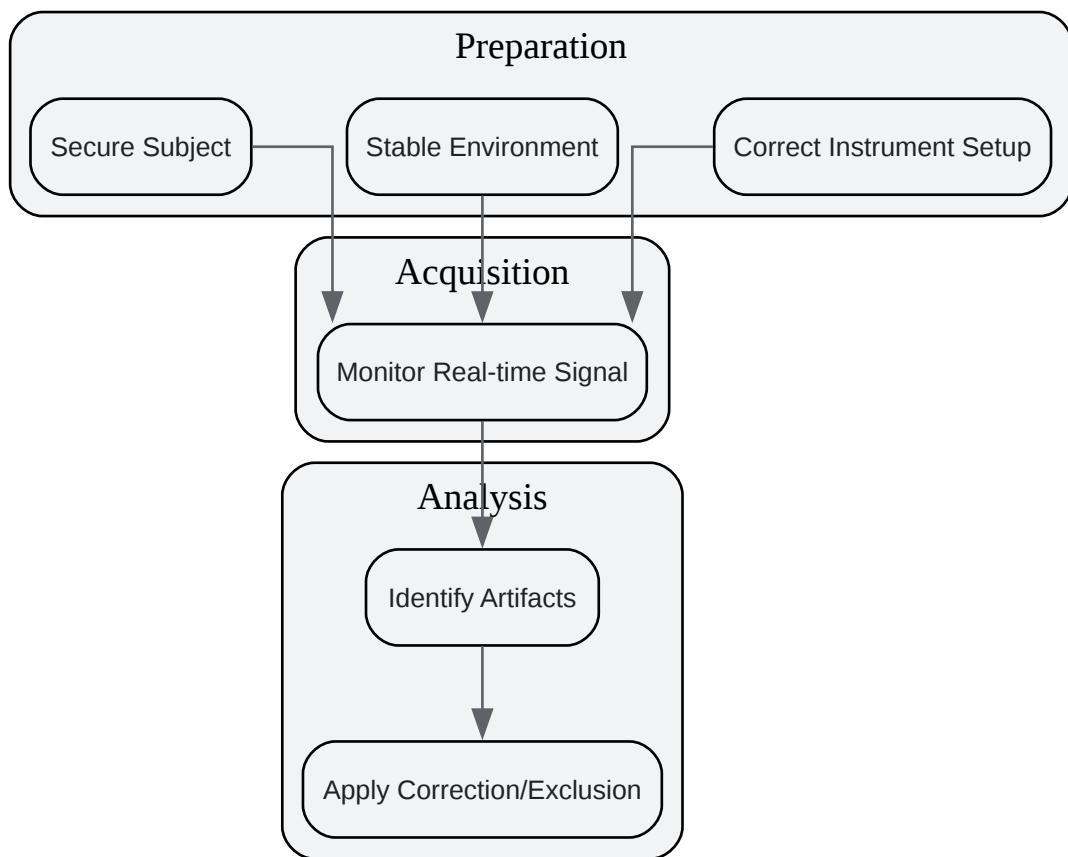
### Issue 1: Noisy or Unstable Perfusion Signal

**Symptom:** The perfusion signal in the graph shows excessive fluctuations or random spikes that are not related to the expected physiological response.

**Possible Causes and Solutions:**

Cause	Solution
Motion Artifacts	Secure the animal or subject to minimize movement. For preclinical studies, ensure proper anesthesia and use a stable mounting platform. The high-quality arm of the PeriCam PSI system is designed to help prevent movement artifacts. <a href="#">[3]</a> <a href="#">[12]</a> If motion is unavoidable, consider using motion correction algorithms during post-processing if available, or excluding the affected periods from analysis.
Vibrations	Place the Perimed instrument and the subject on a vibration-dampening table or a stable, heavy bench. Avoid placing the setup near equipment that generates vibrations (e.g., centrifuges, vortexers).
Ambient Light Fluctuations	Although Perimed systems have automatic background compensation, significant and rapid changes in ambient light can still introduce noise. <a href="#">[13]</a> Try to maintain a stable lighting environment during the measurement.
Improper Probe/Camera Placement	For LDF, ensure the probe is securely attached to the skin with the provided double-sided adhesive tape. For LSCI, ensure the camera is at the correct working distance and focused on the tissue. An incorrect distance can affect the measured perfusion. <a href="#">[14]</a>
Electromagnetic Interference	Keep the Perimed instrument away from sources of strong electromagnetic fields, such as large power supplies or other electronic devices.

## Workflow for Minimizing Noise



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Caption: A simplified workflow for minimizing noise in **Perimed** perfusion data.

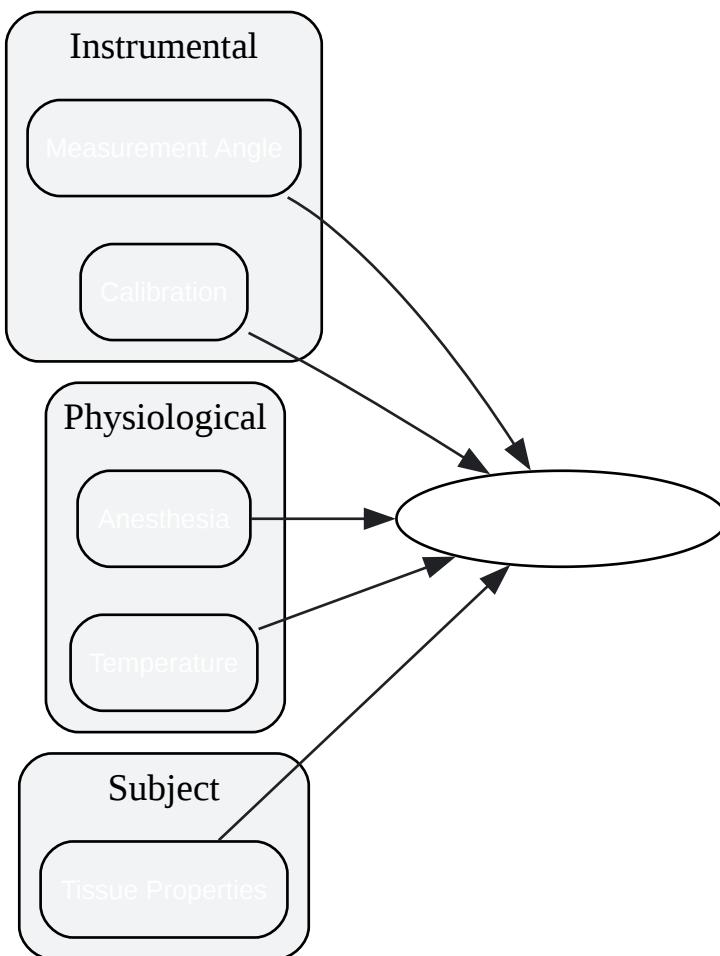
## Issue 2: Unexpectedly Low or High Perfusion Values

Symptom: The measured perfusion values are consistently much lower or higher than expected for the specific tissue or experimental condition.

Possible Causes and Solutions:

Cause	Solution
Incorrect Instrument Calibration	Perimed instruments are factory calibrated. <a href="#">[6]</a> However, it is good practice to perform a verification using a motility standard, especially for LDF systems, to ensure the instrument is functioning correctly. <a href="#">[4]</a>
Temperature Effects	Tissue perfusion is highly sensitive to temperature. A cold room or a cold subject can lead to vasoconstriction and artificially low perfusion values. Conversely, warming the tissue can increase perfusion. For reproducible results, it is crucial to maintain a constant and controlled temperature for both the subject and the environment. <a href="#">[15]</a>
Anesthesia	The type and depth of anesthesia can significantly impact blood flow. <a href="#">[15]</a> Use a consistent anesthesia protocol for all animals in a study. Some anesthetics can cause vasodilation or vasoconstriction, affecting perfusion readings.
Measurement Angle (LSCI)	For LSCI, the angle of the camera relative to the tissue surface can influence the measured perfusion. Angles greater than 45 degrees may lead to a decrease in the measured perfusion. <a href="#">[14]</a> Try to keep the camera as perpendicular to the measurement surface as possible.
Tissue Properties	Skin pigmentation and hair can affect the penetration and scattering of laser light, potentially leading to inaccurate readings. <a href="#">[15]</a> For animal studies, it is recommended to shave the measurement area.

## Logical Relationship of Factors Affecting Perfusion Values



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Caption: Factors that can influence the measured perfusion values.

## Experimental Protocols

### Protocol 1: Mouse Hindlimb Ischemia Model

This protocol outlines the general steps for inducing and assessing hindlimb ischemia in mice using the PeriCam PSI system.

#### 1. Animal Preparation:

- Anesthetize the mouse using a consistent protocol (e.g., isoflurane).
- Maintain the mouse's body temperature at 37°C using a heating pad.

- Shave the fur from both hindlimbs to ensure clear imaging.

## 2. Surgical Procedure (Femoral Artery Ligation):

- Make a small incision in the skin overlying the femoral artery.
- Carefully dissect the femoral artery from the surrounding tissues.
- Ligate the femoral artery at a proximal location.
- Suture the skin incision.

## 3. Perfusion Measurement with PeriCam PSI:

- Position the mouse under the PeriCam PSI imager.
- Acquire a baseline perfusion image before the surgery.
- Acquire perfusion images immediately after surgery and at subsequent time points (e.g., daily for the first week, then weekly) to monitor blood flow recovery.
- Define ROIs over the plantar surface of both the ischemic and the contralateral (control) hindpaw for quantitative analysis.

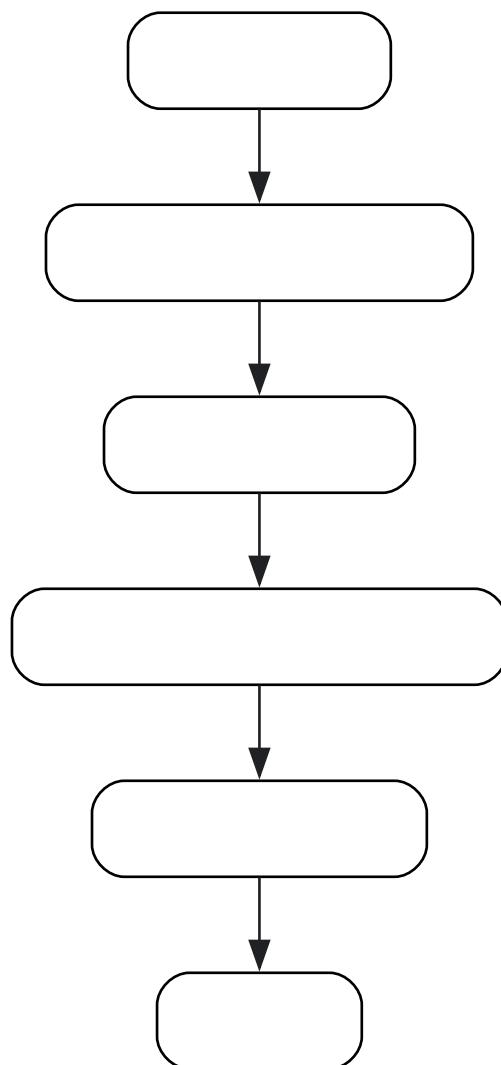
## 4. Data Analysis:

- Use the PIMSoft software to calculate the average perfusion within the defined ROIs for each time point.
- Normalize the perfusion of the ischemic limb to the contralateral limb to account for systemic variations.
- Plot the perfusion ratio (ischemic/contralateral) over time to visualize the recovery of blood flow.

Expected Perfusion Changes in Mouse Hindlimb Ischemia Model:

Time Point	Expected Perfusion Ratio (Ischemic/Control)	Notes
Baseline	~1.0	Perfusion should be similar in both hindlimbs.
Immediately Post-Surgery	0.1 - 0.3	A significant drop in perfusion is expected in the ischemic limb.
Day 3-7	Gradual Increase	Perfusion starts to recover due to angiogenesis.
Day 14-28	Plateau/Near Baseline	Perfusion may return to near-baseline levels in some models. <a href="#">[16]</a>

### Experimental Workflow for Hindlimb Ischemia Study



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Caption: A typical workflow for a mouse hindlimb ischemia experiment using **Perimed**'s imaging system.

## Protocol 2: Cerebral Blood Flow Monitoring in Mice

This protocol provides a general outline for monitoring cerebral blood flow (CBF) in mice using the PeriCam PSI system, for example, in a stroke model.

### 1. Animal Preparation:

- Anesthetize the mouse and place it in a stereotactic frame.

- Maintain body temperature at 37°C.
- Expose the skull by making a midline incision on the scalp and retracting the skin.
- Clean and dry the skull surface. For improved image quality, a thinned-skull preparation can be performed.

## 2. Perfusion Measurement with PeriCam PSI:

- Position the PeriCam PSI imager over the exposed skull.
- Acquire a baseline CBF map.
- Induce the desired intervention (e.g., middle cerebral artery occlusion for a stroke model).
- Continuously record the CBF during and after the intervention to observe dynamic changes.
- Define ROIs over specific cortical areas (e.g., the territory of the middle cerebral artery) for analysis.

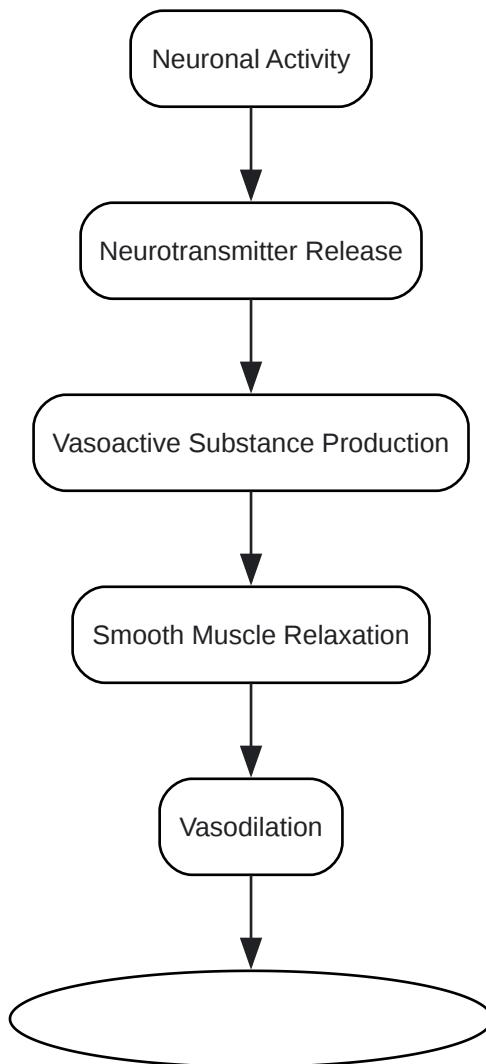
## 3. Data Analysis:

- Use PIMSoft to generate time-course graphs of perfusion within the defined ROIs.
- Calculate the percentage change in CBF relative to the baseline.
- Generate difference images to visualize the spatial extent of perfusion changes.[\[11\]](#)

Typical Cerebral Perfusion Values in Mice (relative to baseline):

Experimental Condition	Expected Change in Cerebral Blood Flow
Whisker Stimulation	10-30% increase in the corresponding somatosensory cortex
Hypercapnia (5% CO <sub>2</sub> )	30-50% increase in global CBF
Middle Cerebral Artery Occlusion	70-90% decrease in the ischemic core

## Signaling Pathway in Neurovascular Coupling

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Caption: A simplified signaling pathway illustrating neurovascular coupling, a key mechanism in cerebral blood flow regulation.

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